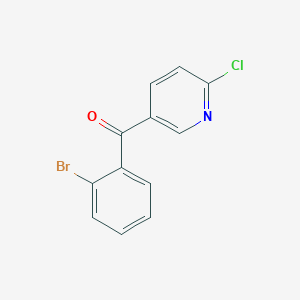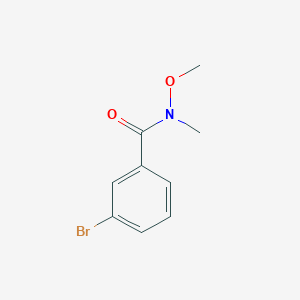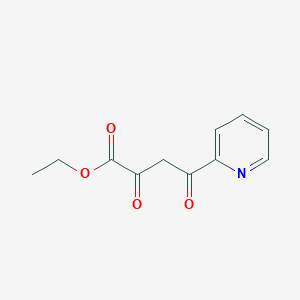
5-(2-Bromobenzoyl)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-Bromobenzoyl)-2-chloropyridine" is not directly studied in the provided papers. However, related compounds with bromo, chloro, and pyridine moieties have been investigated, which can offer insights into the chemical behavior and properties that might be expected for "5-(2-Bromobenzoyl)-2-chloropyridine". For instance, studies on 2-amino-5-chloropyridine and 5-Bromo-2-(trifluoromethyl)pyridine provide valuable information on the structural and electronic characteristics of halogenated pyridines .
Synthesis Analysis
The synthesis of halogenated pyridine derivatives often involves nucleophilic substitution reactions, cyclization, and bromination steps, as seen in the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides and related compounds . These methods highlight the reactivity of chloro and bromo substituents on the pyridine ring, which could be relevant for the synthesis of "5-(2-Bromobenzoyl)-2-chloropyridine".
Molecular Structure Analysis
The molecular structure of halogenated pyridines is typically characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information on the crystallographic system, space group, and hydrogen bonding interactions . The presence of halogen atoms influences the molecular geometry and can lead to various intermolecular interactions, as evidenced by the studies on related compounds .
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles leads to the formation of imidazo[1,2-a]pyridines, demonstrating the reactivity of the pyridine moiety towards nucleophilic attack . Such reactivity patterns are useful for predicting the behavior of "5-(2-Bromobenzoyl)-2-chloropyridine" in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be explored through spectroscopic methods like FT-IR, NMR, and computational studies using density functional theory (DFT) . These studies provide insights into vibrational frequencies, chemical shifts, and electronic properties such as HOMO-LUMO gaps, which are indicative of the compound's stability and reactivity. The presence of halogen atoms significantly affects these properties, as seen in the analysis of 5-Bromo-2-(trifluoromethyl)pyridine .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis :
- Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the amination of 5-bromo-2-chloropyridine, achieving high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
- S. Akkoç, Yetkin Gök, I. Ilhan, and Veysel Kayser (2016) synthesized novel palladium N-heterocyclic carbene complexes using 3-chloropyridine, demonstrating efficient routes for the formation of asymmetric biaryl compounds (S. Akkoç et al., 2016).
Pharmaceutical and Biological Applications :
- Hongwei Zhu, Baolei Wang, et al. (2014) synthesized novel compounds using a derivative of chloropyridine and evaluated their insecticidal and fungicidal activities (Hongwei Zhu et al., 2014).
- Na Shao, Guang-Xian Pang, et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating their efficiency as fluorescent probes for mercury ion (Na Shao et al., 2011).
Material Science and Sensor Applications :
- K. Thanigaimani, N. C. Khalib, et al. (2015) synthesized and characterized a new cocrystal of 2-amino-5-chloropyridine, highlighting its potential in material science applications (K. Thanigaimani et al., 2015).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKCDKVECCFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479713 |
Source


|
| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromobenzoyl)-2-chloropyridine | |
CAS RN |
858035-60-6 |
Source


|
| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)












